molecular formula C18H14ClNO3S2 B2608154 (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 1198159-46-4

(Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2608154
CAS No.: 1198159-46-4
M. Wt: 391.88
InChI Key: OEPPUGNPHNOIGT-SXGWCWSVSA-N
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Description

(Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClNO3S2 and its molecular weight is 391.88. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The thiazolidin-4-one structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological reactivity. The specific substituents in this compound, such as the chlorophenyl and ethoxy-hydroxybenzylidene groups, are critical in modulating its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Microtubule Disruption : Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism has been evidenced in studies involving related compounds that target microtubules directly.
    • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with thiazolidinone derivatives, enhancing the expression of pro-apoptotic proteins like p53 and p21 .
  • Case Studies :
    • In vitro studies demonstrated that similar thiazolidinone compounds effectively inhibited the proliferation of various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cells. For instance, a related compound exhibited an IC50 value of 6.0 µM against MDA-MB-231 cells, indicating significant cytotoxicity .

Enzyme Inhibition

Thiazolidin-4-one derivatives have also been investigated for their ability to inhibit specific enzymes:

  • PIM Kinase Inhibition :
    • A study reported that optimized thiazolidinone analogs showed nanomolar IC50 values against PIM kinases, which are involved in cancer cell survival and proliferation .
  • Multi-target Inhibition :
    • The structural diversity of these compounds allows for multi-target interactions, making them suitable candidates for developing multi-target enzyme inhibitors .

Other Pharmacological Activities

Beyond anticancer properties, thiazolidin-4-one derivatives exhibit a range of biological activities:

  • Antiviral Activity : Some studies explored their potential against HIV, although toxicity issues limited the assessment of their antiviral efficacy .
  • Antioxidant Properties : These compounds have shown promise as antioxidants, which can protect cells from oxidative stress.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeRelated CompoundsIC50 ValuesMechanism
AnticancerBCFMT (similar structure)6.0 µM (MDA-MB-231)Microtubule disruption
Enzyme InhibitionVarious thiazolidinone analogsNanomolar rangePIM kinase inhibition
AntiviralRelated thiazolidinonesNot determinedToxicity issues
AntioxidantThiazolidinone derivativesVariableFree radical scavenging

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that thiazolidinone derivatives, including (Z)-3-(3-chlorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, including human cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines. The mechanism involves disrupting microtubule dynamics, which is crucial for cell division .

3. Anti-inflammatory Effects
Thiazolidinone derivatives are known to possess anti-inflammatory properties. The presence of hydroxyl and ethoxy groups in the structure enhances their ability to modulate inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazolidinone derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was revealed that this compound induced apoptosis in HeLa cells at concentrations as low as 10 µM. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death .

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPUGNPHNOIGT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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